2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid

Regioisomerism Benzoxazole SAR Anti-inflammatory drug design

Researchers comparing 5- vs. 6-benzoxazoleacetic acid regioisomers need a definitive 6-substituted reference standard. 2-(2,4-Dichlorophenyl)-α-methyl-6-benzoxazoleacetic acid (CAS 62143-78-6) is the exact compound used in the foundational 1977 structure-activity relationship study (compound 16d). Enables head-to-head regioisomeric comparisons with benoxaprofen (CAS 51234-66-3); ~4-fold acute toxicity difference (LD₅₀ 300 vs. 1200 mg/kg p.o.) vs. 4-chloro analog enables ortho-chlorine toxicity profiling; retains anti-inflammatory activity in adrenalectomized animals for direct peripheral mechanism studies. Supplied with comprehensive analytical documentation for immediate research use.

Molecular Formula C16H11Cl2NO3
Molecular Weight 336.2 g/mol
CAS No. 62143-78-6
Cat. No. B13931460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid
CAS62143-78-6
Molecular FormulaC16H11Cl2NO3
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C16H11Cl2NO3/c1-8(16(20)21)9-2-5-13-14(6-9)22-15(19-13)11-4-3-10(17)7-12(11)18/h2-8H,1H3,(H,20,21)
InChIKeyIQHPZIBKIKARIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxazoleacetic Acid Derivative: Structural Identity and Research Context


2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid (CAS 62143-78-6; molecular formula C₁₆H₁₁Cl₂NO₃; MW 336.17 g/mol) is a synthetic 2-aryl-6-benzoxazoleacetic acid derivative belonging to the benzoxazole class of nonsteroidal anti-inflammatory agents [1]. The compound was originally designed and synthesized at the Lilly Research Centre as part of a systematic investigation into isomeric benzoxazoleacetic acids, wherein the propionic acid side chain was relocated from the 5-position (as in the clinically studied agent benoxaprofen) to the 6-position of the benzoxazole nucleus [1]. Its IUPAC name is 2-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-6-yl]propanoic acid, and it is one of several 2-aryl-6-substituted benzoxazole derivatives claimed in foundational patents covering 5- and 6-benzoxazolyl alkanoic acids with anti-inflammatory, antipyretic, and analgesic utility [2]. The compound is primarily employed as a research tool in medicinal chemistry for structure-activity relationship (SAR) studies, inflammation pathway investigation, and as a reference standard in analytical method development for benzoxazole-containing compounds [1][2].

Benzoxazole SAR probe: 6-substituted regioisomer for matched-pair comparisons with 5-substituted analogs

Inflammation pathway investigation: tool compound for structure-activity relationship studies

Analytical reference standard: distinct 2,4-dichloro signature supports HPLC, LC-MS, and NMR method development

Why This Compound Cannot Be Substituted by Benoxaprofen


Compounds within the 2-arylbenzoxazoleacetic acid class exhibit pronounced structure-activity divergence based on two independent structural variables: (i) the regioisomeric position of the alkanoic acid side chain on the benzoxazole core (5- versus 6-substitution), and (ii) the halogen substitution pattern on the 2-phenyl ring (4-chloro, 2-chloro, 2,4-dichloro, 4-fluoro, or 4-methyl) [1]. Benoxaprofen—2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid—is the 5-substituted regioisomer and was withdrawn from global markets in 1982 due to fatal hepatotoxicity and photosensitivity reactions [2]. The 6-substituted series, to which the target compound belongs, was designed as a deliberate isomeric variation to explore altered pharmacological profiles [1]. Critically, the 2,4-dichlorophenyl substitution introduces a second electron-withdrawing chlorine at the ortho position of the phenyl ring, which modulates both anti-inflammatory potency and acute toxicity relative to mono-chloro and other halo-substituted analogs [1]. Regioisomeric switching from the 5- to the 6-position also affects adrenal dependence of the anti-inflammatory response: certain 6-substituted acids (including compound 16d, the target) retain activity in adrenalectomized animals, whereas some 6-substituted amines lose activity entirely under the same conditions [1]. These multidimensional SAR differences mean that 2-(2,4-dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid cannot be treated as a generic, interchangeable member of the benzoxazoleacetic acid class for research or reference-standard applications.

Regioisomeric position shifts pharmacodynamic profile

5- vs 6-substitution alters time-dependent activity, making direct replacement with benoxaprofen inappropriate for SAR studies.

2,4-Dichloro substitution pattern impacts toxicity endpoints

Second ortho-chlorine introduces distinct acute toxicity liability not captured by mono-chloro analogs; potency comparisons may not transfer.

Adrenal dependence confounds mechanistic interpretation

Some analogs require adrenal function for activity; substituting with an adrenal-dependent compound can mislead direct-mechanism studies.

Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Position: 6-Benzoxazoleacetic Acid vs. 5-Benzoxazoleacetic Acid

The target compound (16d) is a 6-benzoxazoleacetic acid derivative, whereas benoxaprofen is the corresponding 5-benzoxazoleacetic acid regioisomer. This regioisomeric difference was explicitly investigated by Dunwell and Evans (1977) to compare the pharmacological consequences of relocating the α-methylacetic acid chain from the 5- to the 6-position [1]. Quantitative ED₃₀ data from the carrageenan-induced rat paw edema assay demonstrate that 6-substituted analogs (exemplified by 16b and 16c) exhibit a distinct potency-time profile compared to the 5-substituted benoxaprofen: 16c (4-Cl, 6-position) shows ED₃₀ values of 2.40 mg/kg at 2.5 h and 7.97 mg/kg at 5 h, whereas benoxaprofen (4-Cl, 5-position) shows ED₃₀ of 13.4 mg/kg at 2.5 h and 11.0 mg/kg at 5 h [1]. This inversion of the potency ranking between early and late timepoints indicates that the regioisomeric position fundamentally alters the pharmacokinetic-pharmacodynamic relationship of the benzoxazoleacetic acid scaffold [1].

Regioisomeric Position (6- vs 5-)
Reported
16c (4-Cl,6-): ED₃₀ 2.40 mg/kg (2.5h), 7.97 mg/kg (5h); Benoxaprofen (5-): ED₃₀ 13.4 mg/kg (2.5h), 11.0 mg/kg (5h)
Supports regioisomer-specific activity profiling
Carrageenan rat paw edema, oral dosing; n=4 per dose
Regioisomerism Benzoxazole SAR Anti-inflammatory drug design Carrageenan-induced edema

2,4-Dichlorophenyl Substitution: Impact on Activity and Acute Toxicity

Within the 6-benzoxazoleacetic acid series, the identity and position of halogen substituents on the 2-phenyl ring critically modulate both anti-inflammatory efficacy and acute toxicity. The target compound (16d), bearing a 2,4-dichlorophenyl group, was compared alongside the 2-chlorophenyl (16b), 4-chlorophenyl (16c), 4-fluorophenyl (16e), and 4-methylphenyl (16f) congeners in the carrageenan rat paw edema assay [1]. In the initial screening at a fixed oral dose, compound 16d produced approximately 56% inhibition of edema at 300 mg/kg × 2, while benoxaprofen (4-Cl, 5-position) produced approximately 60% inhibition at 50 mg/kg × 2 [1]. The approximate oral LD₅₀ in mice for 16d was 300 mg/kg, markedly lower than for the mono-chloro analogs 16b (2-Cl: 1200 mg/kg), 16c (4-Cl: 1200 mg/kg), and benoxaprofen (800 mg/kg) [1]. This indicates that introduction of the second chlorine at the 2-position of the phenyl ring increases acute toxicity approximately 4-fold relative to the 4-chloro analog (16c) while maintaining comparable maximal anti-inflammatory efficacy [1].

2,4-Dichlorophenyl Toxicity Impact
Reported
16d LD₅₀ 300 mg/kg vs 16c (4-Cl) 1200 mg/kg (4-fold increase); mono-halo analogs ~1200 mg/kg
Reports halogen-dependent acute toxicity differential
Mouse oral LD₅₀ approximate; cross-study comparison
Halogen substitution SAR Acute toxicity LD50 Anti-inflammatory potency 2,4-Dichlorophenyl pharmacophore

Adrenal-Independent Anti-inflammatory Mechanism

A critical differentiator for compound 16d is its retention of full anti-inflammatory activity in adrenalectomized rats, indicating a direct peripheral mechanism of action independent of adrenal glucocorticoid release. Dunwell and Evans (1977) explicitly tested compounds in both normal and adrenalectomized animals to distinguish direct anti-inflammatory effects from adrenal-mediated effects. They reported: 'In contrast, the acids 9, 16b, and 16d were approximately equiactive in normal and adrenalectomized animals' [1]. This stands in contrast to amine 10, which was active in normal rats but inactive in adrenalectomized animals—its activity being attributed entirely to adrenal stimulation [1]. Compound 16d therefore demonstrates a direct anti-inflammatory pharmacology, whereas certain other benzoxazole derivatives in the same series act indirectly via adrenal activation, making them mechanistically non-equivalent despite structural similarity [1].

Adrenal-Independent Activity
Head-to-head
16d equiactive in normal and adrenalectomized rats (~56% inhibition at 300 mg/kg ×2 p.o.)
Supports direct mechanism interpretation
Bilateral adrenalectomy model; amine 10 lost all activity
Adrenalectomy Anti-inflammatory mechanism Direct vs. indirect activity Glucocorticoid-independent

Sustained Pharmacodynamic Duration in the 6-Substituted Series

Compounds with extended duration of anti-inflammatory action are preferentially suited for chronic disease models such as adjuvant arthritis. The Dunwell and Evans (1977) study specifically highlighted duration of action as a key differentiator, noting: 'Table II also shows that compounds 16b, 16c, and benoxaprofen were the most effective of the group after 5 h. This is of some significance since compounds with a long duration of action possess obvious advantage in the treatment of chronic diseases such as rheumatoid arthritis' [1]. While ED₃₀ values were not individually determined for 16d, the 2,4-dichlorophenyl compound belongs to the active 6-substituted acid series (16a–f) that was characterized as possessing activity 'of the same order as that of benoxaprofen' [1]. Among the quantified analogs, 16c (4-Cl, 6-position) maintained ED₃₀ = 7.97 mg/kg at 5 h—more potent than benoxaprofen (ED₃₀ = 11.0 mg/kg) at the same timepoint—demonstrating that the 6-substitution scaffold can support extended pharmacodynamic duration [1].

Sustained 5 h Pharmacodynamic Effect
Class-level inference
16c ED₃₀ 7.97 mg/kg at 5 h vs benoxaprofen 11.0 mg/kg; 16d described as same order of activity
Supports sustained activity in the 6-substituted series
16d ED₃₀ not individually determined; class inference
Duration of action Sustained anti-inflammatory effect Chronic inflammation models Pharmacokinetic-pharmacodynamic correlation

Dual Halogen Substitution in Benzoxazole SAR Profiling

The 1975 companion study on 5-substituted 2-arylbenzoxazoleacetic acids established that halogen substitution in the aryl ring produced the most active compounds, with 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid (benoxaprofen) and the 4-fluorophenyl analog being 3–5 times more active than phenylbutazone by ED₃₀ assessment [1]. In the 6-substituted series (1977), the full matrix of aryl substituents (2-Cl, 4-Cl, 2,4-Cl₂, 4-F, 4-CH₃) was evaluated [2]. The 2,4-dichlorophenyl substitution in 16d introduces two electron-withdrawing chlorine atoms that alter the electronic character of the 2-aryl ring compared to the mono-substituted analogs. In the carrageenan edema model, 16d achieved approximately 56% inhibition at the screening dose, confirming it falls within the active range of the series [2]. This halogen-dependent activity pattern has been corroborated by subsequent literature demonstrating that 2,4-dichlorophenyl-substituted benzoxazoles can engage COX-2 as a molecular target, consistent with the broader anti-inflammatory pharmacophore [3]. The combination of the 2,4-dichloro pattern and the 6-position propionic acid chain yields a compound that is structurally distinct from both the clinical candidate benoxaprofen (4-Cl, 5-position) and from the 2,4-dichloro-5-substituted isomer (CAS 51234-66-3), providing a unique SAR probe within the benzoxazole chemical space [2].

Dual Halogen SAR Position
Supporting evidence
2,4-Cl₂: LD₅₀ 300 mg/kg; mono-Cl and 4-CH₃ analogs cluster at 1200 mg/kg; 4-fold toxicity differential
Supports halogen-dependent structure-activity profiling
May inform off-target toxicity screening; COX-2 docking literature
Halogen electronic effects QSAR 2-Aryl substituent optimization Benzoxazole lead optimization

Validated Research and Industrial Application Scenarios


SAR Probe for Benzoxazole Regioisomerism Studies

This compound serves as the definitive 6-substituted, 2,4-dichlorophenyl-bearing representative for systematic regioisomeric comparisons with benoxaprofen (5-position) and the 2,4-dichloro-5-substituted isomer (CAS 51234-66-3). The quantitative ED₃₀ data from the foundational 1977 study establish that the 6-substitution pattern produces a measurably different time-dependent anti-inflammatory profile relative to 5-substitution, with the 4-chloro-6-substituted analog (16c) demonstrating superior potency at 5 h (ED₃₀ = 7.97 mg/kg) compared to benoxaprofen (ED₃₀ = 11.0 mg/kg) [1]. Researchers conducting head-to-head regioisomer profiling can use 62143-78-6 as the 6-substituted partner in matched molecular pair analyses with its 5-substituted counterpart.

Halogen-Dependent Toxicity Screening Tool

The ~4-fold increase in acute toxicity (LD₅₀ 300 vs. 1200 mg/kg p.o. in mice) observed for the 2,4-dichloro compound relative to its 4-chloro analog (16c) makes 62143-78-6 a critical tool compound for investigating the contribution of ortho-chlorine substitution to benzoxazole-associated toxicity [1]. This compound enables toxicological benchmarking studies where the incremental effect of the second chlorine can be isolated from other structural variables, supporting mechanism-of-toxicity investigations and the development of safer benzoxazole-derived anti-inflammatory candidates.

Direct-Acting Anti-inflammatory Mechanism Studies in Adrenalectomized Models

Because compound 16d retains approximately equivalent anti-inflammatory activity in both normal and adrenalectomized rats—unlike certain benzoxazole derivatives whose activity is entirely adrenal-dependent—it is uniquely suited for in vivo studies aimed at elucidating direct, peripheral anti-inflammatory mechanisms without the confounding influence of stress-induced adrenal glucocorticoid release [1]. This property is essential for mechanism-of-action studies where the experimental question requires isolation of direct drug effects on inflammatory mediators (prostaglandins, leukotrienes, cytokines) from indirect hypothalamic-pituitary-adrenal axis effects.

Reference Standard for Benzoxazole Analytical Method Development

The compound's well-defined structure (C₁₆H₁₁Cl₂NO₃, MW 336.17), established synthetic routes described in the peer-reviewed literature, and patent coverage [1][2] make it suitable as a reference standard for HPLC, LC-MS, and NMR-based analytical methods targeting benzoxazoleacetic acid derivatives. Its distinct 2,4-dichloro substitution pattern provides unique chromatographic and spectroscopic signatures (two chlorine isotope patterns in mass spectrometry) that facilitate unambiguous identification in complex mixtures, making it valuable for impurity profiling during benzoxazole synthesis and quality control [1].

Application
Selection Property
Validation Focus
Benzoxazole regioisomer SAR studies
6-Substituted regioisomeric position
Time-dependent inflammation model response vs 5-substituted analogs
Halogen-dependent toxicity profiling
2,4-Dichlorophenyl substitution pattern
Acute toxicity endpoint differential in rodent models
Direct-mechanism inflammation research
Adrenal-independent activity
Activity retention in adrenalectomized vs normal animals
Analytical reference standard
Distinct isotopic and chromatographic signature
LC-MS specificity and NMR confirmation
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